Cas no 851804-83-6 (1-(2-methylbenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

1-(2-methylbenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole is a synthetic compound with unique structural features. It exhibits potent biological activity and is widely utilized in medicinal chemistry for drug discovery. This compound demonstrates high purity and stability, making it suitable for various research applications.
1-(2-methylbenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole structure
851804-83-6 structure
Product name:1-(2-methylbenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
CAS No:851804-83-6
MF:C19H20N2OS
MW:324.439903259277
CID:6340615
PubChem ID:3578300

1-(2-methylbenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methylbenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
    • 1-(2-methylbenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
    • (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
    • (2-methylphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
    • 851804-83-6
    • F0630-1205
    • AKOS024589148
    • Inchi: 1S/C19H20N2OS/c1-14-7-9-16(10-8-14)13-23-19-20-11-12-21(19)18(22)17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3
    • InChI Key: BQBBVNUDIWBXRC-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC(C)=CC=1)C1=NCCN1C(C1C=CC=CC=1C)=O

Computed Properties

  • Exact Mass: 324.12963444g/mol
  • Monoisotopic Mass: 324.12963444g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 58Ų

1-(2-methylbenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0630-1205-2μmol
1-(2-methylbenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851804-83-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0630-1205-25mg
1-(2-methylbenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851804-83-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0630-1205-75mg
1-(2-methylbenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851804-83-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0630-1205-3mg
1-(2-methylbenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851804-83-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0630-1205-5mg
1-(2-methylbenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851804-83-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0630-1205-10mg
1-(2-methylbenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851804-83-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0630-1205-100mg
1-(2-methylbenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851804-83-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0630-1205-5μmol
1-(2-methylbenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851804-83-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0630-1205-10μmol
1-(2-methylbenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851804-83-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0630-1205-20μmol
1-(2-methylbenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851804-83-6 90%+
20μl
$79.0 2023-05-17

Additional information on 1-(2-methylbenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole

Professional Introduction to Compound with CAS No. 851804-83-6 and Product Name: 1-(2-methylbenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole

The compound identified by the CAS number 851804-83-6 and the product name 1-(2-methylbenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structural motif incorporates several key functional groups, including a benzoyl group at the 1-position, a methylsulfanyl group at the 2-position, and a 4-methylphenyl moiety, all integrated within a dihydropyrimidine core. Such a configuration suggests a multifaceted interaction profile with biological targets, making it a promising candidate for further exploration.

Recent advancements in computational chemistry have enabled more precise modeling of the interactions between this compound and biological receptors. The presence of the 1-(2-methylbenzoyl) moiety is particularly noteworthy, as benzoyl derivatives are well-documented for their pharmacological activity across various therapeutic domains. Studies have indicated that this group can modulate enzyme activity and receptor binding affinity, which is critical for developing drugs with enhanced efficacy and selectivity. The 2-{(4-methylphenyl)methylsulfanyl}- substituent further contributes to the compound's complexity, offering potential for diverse pharmacological effects. This part of the molecule may interact with specific amino acid residues in protein targets, influencing binding kinetics and thermodynamics.

The core structure, 4,5-dihydro-1H-imidazole, is a heterocyclic compound that has been extensively studied for its role in medicinal chemistry. Imidazole derivatives are known for their versatility in drug design due to their ability to mimic natural biomolecules and interact with biological systems. In particular, dihydropyrimidine scaffolds have been explored for their potential in treating neurological disorders, cardiovascular diseases, and infectious diseases. The incorporation of the methylsulfanyl group at the 2-position introduces a polar moiety that can enhance solubility and bioavailability, critical factors in drug development. This modification also opens up possibilities for further derivatization, allowing chemists to fine-tune the compound's properties.

Current research in this domain has highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The compound under discussion exhibits several features that align with emerging trends in medicinal chemistry. For instance, the combination of aromatic rings with heterocyclic cores has been shown to improve binding affinity and metabolic stability. Additionally, the presence of sulfur-containing groups has been linked to enhanced bioactivity in several therapeutic areas. Recent publications suggest that molecules with similar structural motifs have shown promise in preclinical studies for conditions such as inflammation and cancer.

One particularly intriguing aspect of this compound is its potential as a scaffold for developing novel therapeutics. The flexibility provided by the dihydropyrimidine ring allows for modifications at multiple positions without compromising overall stability. This adaptability is crucial for addressing complex biological pathways that require precise targeting. Researchers have employed various synthetic strategies to modify this core structure, leading to libraries of derivatives with distinct pharmacological profiles. These efforts have yielded compounds with improved potency and reduced side effects compared to earlier generations of drugs.

The synthesis of 1-(2-methylbenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole involves multi-step organic reactions that showcase modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the aromatic portions of the molecule efficiently. Additionally, protecting group strategies have been employed to ensure regioselective functionalization at different sites within the structure. These synthetic approaches not only highlight the compound's complexity but also demonstrate the advancements in synthetic organic chemistry that enable such complex molecules to be synthesized reliably.

In terms of biological activity, preliminary studies suggest that this compound exhibits interesting interactions with cellular targets relevant to several diseases. The benzoyl group has been observed to modulate enzyme kinetics in vitro, while the methylsulfanyl moiety may influence receptor binding through hydrophobic interactions or hydrogen bonding. Further investigations are needed to fully elucidate these mechanisms and explore potential therapeutic applications. The dihydropyrimidine core itself has shown promise in modulating pathways associated with neurological disorders and metabolic diseases.

The development of new drugs is often hampered by challenges such as poor solubility or rapid metabolism. However, modifications like those present in this compound can address these issues effectively. The introduction of polar groups enhances solubility while maintaining metabolic stability through careful positioning within the molecular framework. Such considerations are critical during lead optimization when balancing potency with pharmacokinetic properties is essential for successful drug development.

Future directions in research may involve exploring analogues of this compound using structure-based drug design principles. Advances in computational methods allow researchers to predict how small changes in molecular structure can impact biological activity significantly. By leveraging these tools alongside experimental validation through high-throughput screening assays, scientists can accelerate the discovery process significantly.

In conclusion,1-(2-methylbenzoyl)-2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole represents an exciting development in pharmaceutical chemistry due to its complex structural features and potential biological activity profile.Combining functional groups such as benzoyl,methylsulfanyl,and aromatic rings on a dihydropyrimidine core creates opportunities for designing novel therapeutics across multiple disease areas.Researchers continue exploring its applications through both computational modelingand experimental validation,highlighting its significanceas an important scaffoldfor future drug discovery efforts.

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